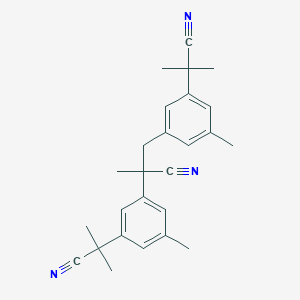

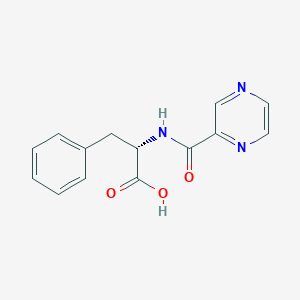

![molecular formula C14H17Cl2NO2 B193288 (E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid CAS No. 73027-06-2](/img/structure/B193288.png)

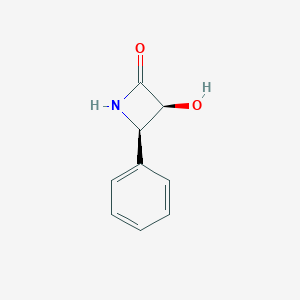

(E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid

描述

This compound contains a phenyl group (a benzene ring), a but-3-enoic acid group (a four-carbon chain with a double bond and a carboxylic acid group), and a bis(2-chloroethyl)amino group (two 2-chloroethyl groups attached to an amino group). The presence of these groups could give this compound interesting chemical properties, but without specific studies or data, it’s hard to say more.

Synthesis Analysis

The synthesis of this compound would likely involve the reaction of a suitable phenyl compound with a bis(2-chloroethyl)amine, followed by the introduction of the but-3-enoic acid group. However, the exact synthetic route would depend on many factors, including the availability of starting materials and the desired yield and purity.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl ring, the double bond in the but-3-enoic acid group, and the bis(2-chloroethyl)amino group could result in interesting structural features, such as conjugation or steric effects.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the but-3-enoic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The bis(2-chloroethyl)amino group could also be reactive, particularly towards nucleophiles.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could make it more soluble in polar solvents, while the phenyl ring could contribute to its solubility in nonpolar solvents.科学研究应用

Dye-Sensitized Solar Cells

(E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid has been utilized in the synthesis of donor-acceptor organic dyes for dye-sensitized solar cells. These dyes, such as Dye-O and Dye-S, have demonstrated power conversion efficiencies over 6% under simulated illumination, highlighting their potential in renewable energy applications (Robson et al., 2013).

Synthesis of Pro-Drugs

This compound has been synthesized as a potential pro-drug activated by bioreductive processes, exemplified by the N-oxide of the anti-cancer drug chlorambucil (Mann & Shervington, 1991).

Luminescent Molecular Crystals

Research has focused on the synthesis of highly stable luminescent molecular crystals using derivatives of this compound. These crystals exhibit stable photoluminescence at ambient conditions, making them significant for various optical applications (Zhestkij et al., 2021).

Analogues of GABA

Studies have synthesized (Z)- and (E)-4-Amino-3-(4-chlorophenyl)but-2-enoic acids as unsaturated baclofen derivatives from 4-chloroacetophenone, showcasing its relevance in the development of GABA analogues (Allan & Tran, 1981).

Inhibitory Studies Against Strains

Novel organotin(IV) esters of (E)-4-oxo-4-((3-trifluoromethyl)phenyl)amino)but-2-enoic acid derived from this compound have been studied for their inhibitory effects against bacterial, fungal, tumoral, and insecticidal strains. These studies highlight the compound's potential in creating effective inhibitors (ur-Rehman et al., 2012).

安全和危害

As with any chemical compound, handling “(E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid” would require appropriate safety precautions. In particular, compounds containing bis(2-chloroethyl)amino groups can be hazardous due to their potential reactivity.

未来方向

Further studies would be needed to fully understand the properties and potential applications of this compound. These could include synthetic studies to optimize its preparation, physical and chemical studies to characterize its properties, and biological studies to investigate its activity.

Please note that this is a general analysis based on the structure of the compound and the groups it contains. For a more detailed and accurate analysis, specific studies or data would be needed. Always follow safety guidelines when handling chemical compounds. If you have any other questions or need further information, feel free to ask!

属性

IUPAC Name |

(E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO2/c15-8-10-17(11-9-16)13-6-4-12(5-7-13)2-1-3-14(18)19/h1-2,4-7H,3,8-11H2,(H,18,19)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOQTPQOIMSYSF-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CCC(=O)O)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/CC(=O)O)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid | |

CAS RN |

73027-06-2 | |

| Record name | 3,4-Dehydrochlorambucil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073027062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

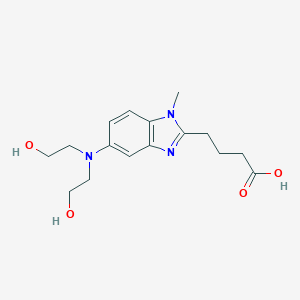

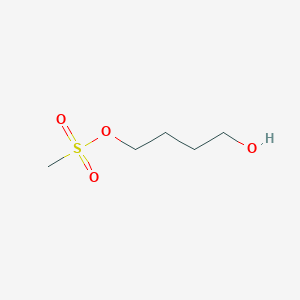

![(19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B193278.png)

![4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B193285.png)